(Z)-ethyl 2-(4,6-difluoro-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound notable for its potential applications in medicinal chemistry and agricultural science. This compound features a complex structure that incorporates a thiazole moiety, known for its biological activity, along with difluorinated and pyrazole components, which enhance its pharmacological properties.
The compound is referenced in various scientific literature and databases, including PubChem and BenchChem, where it is available for research purposes. Its molecular formula is with a molecular weight of 410.4 g/mol.
This compound can be classified under the following categories:
The synthesis of (Z)-ethyl 2-(4,6-difluoro-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves multi-step organic reactions, typically starting from simpler precursors.
The molecular structure of (Z)-ethyl 2-(4,6-difluoro-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can be described as follows:
InChI=1S/C17H16F2N4O4S/c1-4-27-13(24)8-23-14-11(19)5-9(18)6-12(14)28-17(23)20-15(25)10-7-22(2)21-16(10)26-3/h5-7H,4,8H2,1-3H3The reactivity of (Z)-ethyl 2-(4,6-difluoro-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can be explored through its potential chemical transformations:
These reactions are critical for understanding the compound's potential modifications for enhanced biological activity.
The mechanism of action of (Z)-ethyl 2-(4,6-difluoro-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is hypothesized based on its structural components:
Understanding the physical and chemical properties of (Z)-ethyl 2-(4,6-difluoro-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is essential for its application in research:
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm structure and purity.
The applications of (Z)-ethyl 2-(4,6-difluoro-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate span various fields:
CAS No.: 3009-34-5
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3
CAS No.: 511-37-5